molecular formula C16H12BrNO B1441304 2-(3-(4-Bromophenyl)propanoyl)benzonitrile CAS No. 898761-05-2

2-(3-(4-Bromophenyl)propanoyl)benzonitrile

Cat. No.: B1441304
CAS No.: 898761-05-2
M. Wt: 314.18 g/mol
InChI Key: GJUQQBXKTKXKHS-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2’-cyanopropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromophenyl group, a cyanopropiophenone moiety, and a phenyl ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-2’-cyanopropiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between 3-(4-Bromophenyl)-2’-cyanopropiophenone and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.

Cellular Effects

The effects of 3-(4-Bromophenyl)-2’-cyanopropiophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-2’-cyanopropiophenone can disrupt normal nerve impulse transmission, leading to changes in cellular behavior and function. Additionally, this compound can induce oxidative stress by increasing the production of reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

At the molecular level, 3-(4-Bromophenyl)-2’-cyanopropiophenone exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction prevents the hydrolysis of acetylcholine, resulting in its accumulation and subsequent disruption of cholinergic signaling. Furthermore, 3-(4-Bromophenyl)-2’-cyanopropiophenone can induce oxidative stress by generating reactive oxygen species, which can activate various signaling pathways and lead to cellular damage .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Bromophenyl)-2’-cyanopropiophenone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to degrade, leading to a decrease in its inhibitory effects on acetylcholinesterase . Additionally, long-term exposure to 3-(4-Bromophenyl)-2’-cyanopropiophenone can result in sustained oxidative stress, which can cause chronic cellular damage and affect cell viability .

Dosage Effects in Animal Models

In animal models, the effects of 3-(4-Bromophenyl)-2’-cyanopropiophenone vary with different dosages. At low doses, this compound can inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, 3-(4-Bromophenyl)-2’-cyanopropiophenone can induce severe neurotoxic effects, including convulsions, respiratory distress, and even death . These threshold effects highlight the importance of dosage control in the application of this compound in biochemical research.

Metabolic Pathways

3-(4-Bromophenyl)-2’-cyanopropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway involves the oxidation of the bromophenyl group, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(4-Bromophenyl)-2’-cyanopropiophenone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-(4-Bromophenyl)-2’-cyanopropiophenone can accumulate in specific cellular compartments, affecting its localization and activity .

Subcellular Localization

The subcellular localization of 3-(4-Bromophenyl)-2’-cyanopropiophenone plays a crucial role in its activity and function. This compound has been observed to localize in the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function . The targeting of 3-(4-Bromophenyl)-2’-cyanopropiophenone to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct its localization . This subcellular distribution can influence the compound’s effects on cellular metabolism and overall cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-2’-cyanopropiophenone typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods: In an industrial setting, the production of 3-(4-Bromophenyl)-2’-cyanopropiophenone may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: 3-(4-Bromophenyl)-2’-cyanopropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents and conditions used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-Bromophenyl)-2’-cyanopropiophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar bromophenyl group but differs in its isoxazole moiety.

    4-Bromophenylacetic acid: Contains a bromophenyl group but has an acetic acid functional group instead of a cyanopropiophenone moiety.

Uniqueness: 3-(4-Bromophenyl)-2’-cyanopropiophenone is unique due to its combination of a bromophenyl group and a cyanopropiophenone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(4-bromophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUQQBXKTKXKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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